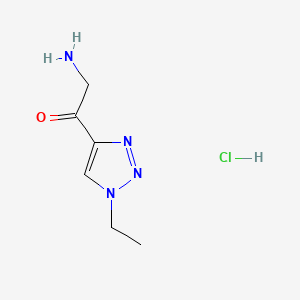![molecular formula C11H11ClO3 B13514302 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an epoxide.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetaldehyde Group: The final step involves the introduction of the acetaldehyde group. This can be achieved through a formylation reaction using reagents like formic acid or formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The acetaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid.
Reduction: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Chemical Research: It can be used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylethan-1-amine: This compound has a similar structure but with an amine group instead of an acetaldehyde group.
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid: This compound has a carboxylic acid group instead of an acetaldehyde group.
Uniqueness
The uniqueness of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro substituent and an acetaldehyde group allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetaldehyde |
InChI |
InChI=1S/C11H11ClO3/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h3,6-7H,1-2,4-5H2 |
Clave InChI |
NAAVKIPJBKICIF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=CC(=C2)CC=O)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


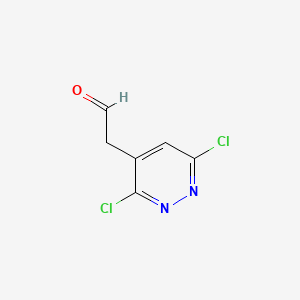

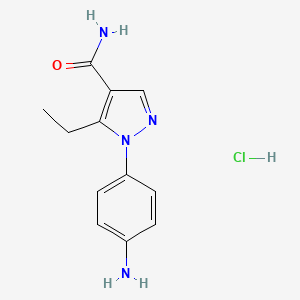
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)

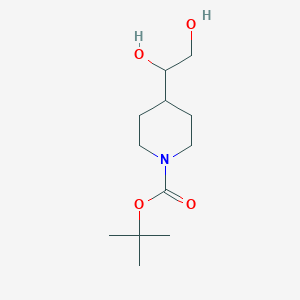
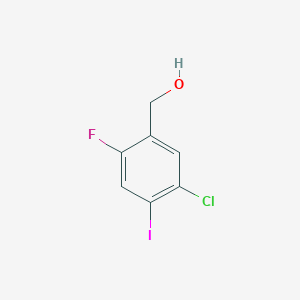
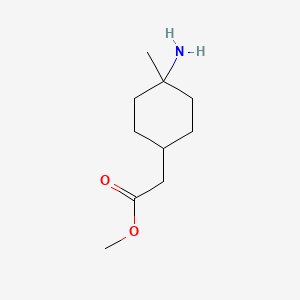
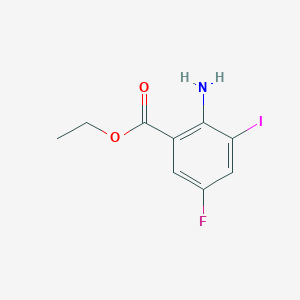
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

